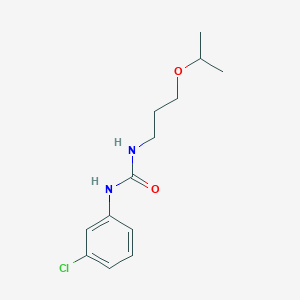
N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as BDB, is a chemical compound that belongs to the amphetamine class. It is a psychoactive drug that has been used recreationally for its euphoric and hallucinogenic effects. However, BDB has also been the subject of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have antidepressant and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential use in drug addiction treatment, as it has been shown to reduce the reinforcing effects of cocaine and methamphetamine.
Mécanisme D'action
The exact mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood, but it is believed to act primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. This compound has also been shown to have affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. This compound has also been shown to increase the levels of the neurotransmitters serotonin, norepinephrine, and dopamine in the brain. These effects contribute to its psychoactive properties, including euphoria, increased sociability, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a well-established mechanism of action, which allows researchers to investigate its effects on specific neurotransmitter systems and receptors. However, this compound also has limitations, including its potential for abuse and its lack of specificity for certain neurotransmitter systems. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy for therapeutic use are not well established.
Orientations Futures
There are several future directions for research on N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosing and administration. This compound may also have potential for use in drug addiction treatment, and more research is needed to investigate its effects on drug-seeking behavior. Additionally, this compound could be used as a tool for investigating the role of specific neurotransmitter systems in the regulation of mood and behavior. Overall, this compound has potential for both therapeutic and research applications, and further studies are needed to fully understand its effects and potential uses.
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, its potential for use in treating mental health disorders and addiction, as well as its use as a research tool, make it an interesting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with N,N-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The chemical structure of this compound is shown below:
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2/c1-18-7-5-13(6-8-18)19(2)11-12-9-15(20-3)16(21-4)10-14(12)17/h9-10,13H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRBXVGEREKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
